molecular formula C37H70N2O12 B601235 Azithromycin C CAS No. 620169-47-3

Azithromycin C

Cat. No.: B601235
CAS No.: 620169-47-3
M. Wt: 734.969
InChI Key: PAIIKRKARNTWPY-HOQMJRDDSA-N
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Description

Nomenclature and Synonyms

Azithromycin C is recognized by multiple nomenclatures in pharmacopeial and chemical databases:

Term Description
3''-O-Demethylazithromycin Indicates the loss of a methyl group at the 3''-hydroxyl position of desosamine
This compound (EP & USP) Designation per European Pharmacopeia (EP) and United States Pharmacopeia (USP)
CAS 620169-47-3 Chemical Abstracts Service registry number
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-dimethylamino-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one

Molecular Properties

Key physical and chemical attributes of this compound include:

Property Value
Molecular Formula C₃₇H₇₀N₂O₁₂
Molecular Weight 735.0 g/mol
SMILES Notation CC[C@H]1OC(=O)C@HC@@HC@HC@@HC@(O)CC@@HCN(C)C@HC@@H[C@]1(C)O
InChI Key SRMPHJKQVUDLQE-KUJJYQHYSA-N

The compound is structurally analogous to azithromycin but lacks a methyl group at the 3''-hydroxyl position of the desosamine sugar moiety.

Relationship to Azithromycin and Structural Differentiation

Structural Comparison

This compound differs from azithromycin in a single critical modification:

Feature Azithromycin This compound
Molecular Formula C₃₈H₇₂N₂O₁₂ C₃₇H₇₀N₂O₁₂
Key Structural Element 3''-O-Methyl group on desosamine sugar Absence of 3''-O-methyl group (demethylation)
Hydrogen Bond Capacity Higher due to additional methyl group Lower due to demethylation

This structural divergence impacts solubility, stability, and binding affinity to bacterial ribosomes.

Impurity Formation and Detection

This compound is generated during azithromycin synthesis through:

  • Demethylation Reactions : Loss of the methyl group under acidic or oxidative conditions.
  • Degradation Pathways : Hydrolytic cleavage or enzymatic demethylation during manufacturing.

Regulatory agencies mandate its detection via high-performance liquid chromatography (HPLC) or mass spectrometry.

Historical Context and Discovery

Early Identification

This compound was first characterized in the late 20th century during the development of azithromycin by PLIVA (now Pfizer). Its identification as a critical impurity preceded its inclusion in pharmacopeial standards:

Year Development Milestone Source
1980s Synthesis of azithromycin and detection of demethylated byproducts during QC processes
2005 Loss of azithromycin patent protection; increased focus on impurity profiling
2009 PubChem registration (CID 44421010)
2012 EP and USP standardization as this compound

Regulatory Significance

The compound’s inclusion in regulatory standards underscores its role in ensuring drug quality:

  • USP Reference Standard : Used for method validation in API and formulation analysis.
  • EP Impurity Profiling : Mandates quantification of this compound in azithromycin batches.

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIKRKARNTWPY-HOQMJRDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211068
Record name Azithromycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620169-47-3
Record name Azithromycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620169473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H91YKC84DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azithromycin C is synthesized from erythromycin through a series of chemical reactionsThe reaction typically requires the use of solvents such as methanol and phosphate buffer, with the pH adjusted to around 8.9 using sodium hydroxide or ortho-phosphoric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes to produce erythromycin, followed by chemical modification to introduce the nitrogen atom. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Azithromycin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Clinical Applications

1. Treatment of Bacterial Infections

Azithromycin is primarily prescribed for respiratory tract infections, including community-acquired pneumonia and sexually transmitted infections. Its effectiveness against pathogens such as Streptococcus pneumoniae and Chlamydia trachomatis has been well-documented. The drug's pharmacokinetic properties allow for once-daily dosing, enhancing patient compliance .

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of Azithromycin, particularly in patients with chronic inflammatory diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD). Azithromycin has been shown to reduce pulmonary exacerbations and improve lung function by modulating immune responses. For instance, a meta-analysis demonstrated significant improvements in pulmonary function and quality of life among cystic fibrosis patients treated with long-term Azithromycin therapy .

3. Cardiovascular Applications

Azithromycin's potential in cardiovascular health has been explored in several studies. It has been hypothesized that the drug could reduce inflammation markers such as C-reactive protein and interleukins, potentially lowering cardiovascular event rates. In a clinical trial, Azithromycin was found to be well-tolerated, although it did not significantly reduce cardiovascular events compared to placebo .

Case Studies

1. Chronic Obstructive Pulmonary Disease (COPD)

A randomized controlled trial involving COPD patients indicated that Azithromycin therapy reduced the frequency of exacerbations and improved overall quality of life. The study emphasized its role in decreasing neutrophil influx and pro-inflammatory cytokine production in the lungs .

2. Acne Vulgaris Treatment

A case report documented a 41-year-old woman treated with Azithromycin for acne vulgaris who subsequently developed Clostridioides difficile infection after completing her antibiotic course. This highlights the need for careful management when prescribing antibiotics for non-bacterial infections, emphasizing the potential risks associated with repeated courses of Azithromycin .

Comparative Data Table

Application AreaFindingsReferences
Bacterial Infections Effective against respiratory infections; single daily dose improves compliance
Immunomodulation Reduces pulmonary exacerbations in cystic fibrosis; improves lung function
Cardiovascular Health No significant reduction in cardiovascular events; reduces inflammation markers
Acne Treatment Associated with risk of Clostridioides difficile infection after prolonged use

Mechanism of Action

Azithromycin C exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing the assembly of the 50S ribosomal subunit and ultimately inhibiting bacterial protein synthesis. This mechanism of action makes it effective against a wide range of bacterial pathogens .

Comparison with Similar Compounds

Structural Comparison with Similar Macrolides

Azithromycin’s structural distinctions from erythromycin, clarithromycin, and roxithromycin are pivotal to its pharmacological advantages:

Feature Erythromycin Clarithromycin Azithromycin Roxithromycin
Lactone Ring Size 14-membered 14-membered 15-membered (azalide) 14-membered
Substituents 3-Cladinose, 6-OH 6-O-Methylation 9a-N-methylation 9-(O-[(2-Methoxyethoxy)methyl]oxime)
Acid Stability Low (degrades in stomach acid) Moderate (improved by methylation) High (resistant to degradation) Moderate
Key NMR Dynamics Rigid lactone ring Reduced C8-C9 motion Flexible C3-C5 region Restricted sugar mobility

Solid-state NMR studies reveal azithromycin’s unique local dynamics, such as increased flexibility in the C3-C5 region of the lactone ring, which may enhance binding to bacterial ribosomes . Its 9a-N-methylation and expanded ring size reduce susceptibility to macrolide resistance mechanisms (e.g., efflux pumps) compared to erythromycin .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetic Parameters

Parameter Azithromycin Erythromycin Clarithromycin
Half-life (h) 50–68 1.5–3 3–7
Cmax (mg/L) 0.4–0.6 (500 mg dose) 1–2 (500 mg dose) 2–3 (500 mg dose)
AUC (h·mg/L) 6.39 (500 mg dose) 4.5–6.0 (500 mg dose) 15–20 (500 mg dose)
Protein Binding 7–50% 70–90% 65–70%
Tissue Penetration High (10–100x serum) Moderate High

Azithromycin’s prolonged half-life and tissue accumulation allow once-daily dosing, whereas erythromycin requires 3–4 doses daily . In vitro pharmacodynamic studies demonstrate azithromycin’s superior bactericidal activity against Streptococcus pneumoniae (90% killing at 1x MIC vs. erythromycin’s 50%) .

Bacterial Infections

  • Respiratory Infections : Azithromycin (500 mg/day for 3 days) achieved 93.6% efficacy in Chinese trials, comparable to clarithromycin .
  • Malaria Prophylaxis : Daily azithromycin (250 mg) demonstrated 98% efficacy against Plasmodium vivax in Thailand, outperforming erythromycin (71% for P. falciparum) .

Comparative Clinical Trials

Indication Azithromycin Efficacy Comparator Efficacy Reference
COPD Exacerbations 45% reduction Erythromycin: 30% reduction
Skin Infections 85% cure rate (2 g single dose) Clarithromycin: 82% (7-day course)
Severe Sepsis 70% survival rate Erythromycin: 65% survival rate

Novel Derivatives and Modifications

Recent derivatives aim to overcome resistance and expand applications:

  • 9a-N-Substituted Azalides : Compound 6u (a 9a-N-ethyl derivative) showed 10x higher in vitro antimalarial activity than azithromycin and efficacy comparable to chloroquine .

Environmental and Chemical Stability

Azithromycin’s environmental persistence necessitates advanced removal methods:

  • Degradation Efficiency :
Method Optimal Conditions Removal Efficiency
Fe(VI) Oxidation pH=2, 50°C, 20 min HRT 95%
UV Radiation pH=7, 163 mW/cm², 60 min HRT 89%
ZnO Nanoparticles pH=2, 25°C, 15 min HRT 92%

Molecular dynamics simulations reveal azithromycin degradation involves C-H/C-C bond cleavage by plasma oxygen atoms (38.6% bond breakage) .

Biological Activity

Azithromycin C is a macrolide antibiotic derived from erythromycin, known for its broad-spectrum antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 23S rRNA component of the bacterial 50S ribosomal subunit, obstructing the transpeptidation and translocation processes essential for protein synthesis. This action effectively halts bacterial growth and replication, making it a valuable therapeutic agent against various bacterial infections .

Key Characteristics:

  • Affinity for Ribosomes: this compound has a strong affinity for bacterial ribosomes, which contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria .
  • Stability: Unlike its predecessor erythromycin, this compound is stable at low pH levels, leading to a longer half-life in serum and enhanced tissue concentrations .

Clinical Applications

This compound is utilized in treating a variety of infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. Its immunomodulatory properties also make it beneficial in managing chronic inflammatory conditions.

Table 1: Common Clinical Uses of this compound

Infection TypeDosage FormTypical Dosage
Respiratory InfectionsOral/IV500 mg once daily
Skin InfectionsOral250-500 mg daily
Acne VulgarisOral500 mg three times weekly
Mycobacterial Infections (MAC)Oral300-600 mg daily

Case Study 1: Acne Vulgaris Treatment

A notable case involved a 41-year-old woman treated with this compound for acne vulgaris. After completing a six-week regimen, she developed Clostridium difficile infection, highlighting the potential side effects associated with antibiotic therapy. This case emphasizes the importance of monitoring for adverse effects during treatment .

Table 2: Summary of Case Study Findings

Patient ProfileTreatment RegimenOutcome
41-year-old femaleAzithromycin 500 mg three times weekly for 6 weeksDeveloped C. difficile infection post-treatment

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Antimicrobial Potency: Research demonstrated that this compound exhibits submicromolar antibacterial activity against pathogens like Streptococcus pneumoniae, outperforming some traditional antibiotics .
  • Serum Interaction: The presence of serum significantly enhances the antimicrobial activity of this compound, reducing the minimum inhibitory concentration (MIC) against resistant strains such as E. coli and Staphylococcus aureus by up to 26-fold .
  • Combination Therapy: Studies indicate that combining this compound with other antibiotics can potentiate its effects, particularly in resistant bacterial strains .

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